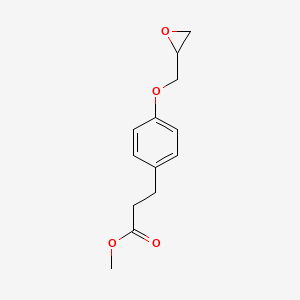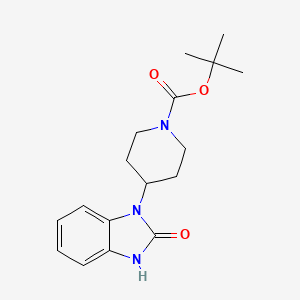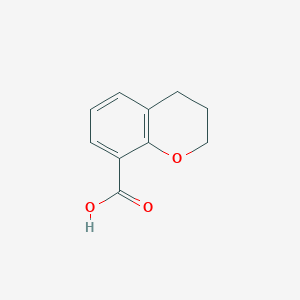
色满-8-羧酸
概述
描述
Chroman-8-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
科学研究应用
Chroman-8-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that carboxylic acid reductases (cars) catalyze the reduction of a broad range of carboxylic acids into aldehydes . These aldehydes can serve as common biosynthetic precursors to many industrial chemicals .
Mode of Action
The mode of action of Chroman-8-carboxylic acid involves two independent decarboxylation processes . The first one initiates the cycle and the second completes the process . Key parameters for the success of this transformation include visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .
Biochemical Pathways
Chroman-8-carboxylic acid is involved in the synthesis of chromans . The synthesis involves a series of reactions, including Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . A bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .
Pharmacokinetics
It’s known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Result of Action
The result of the action of Chroman-8-carboxylic acid is the production of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . These compounds are important structural motifs present in various natural products .
Action Environment
The action environment of Chroman-8-carboxylic acid includes an aqueous–toluene biphasic system . This system allows for the sequential resolution of the compound with immobilized cells . Only the aqueous phase needs to be replaced to sequentially change the immobilized cells and recover optically pure compounds in turn, while the organic phase is retained .
准备方法
Synthetic Routes and Reaction Conditions: Chroman-8-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of chroman derivatives. For instance, chroman-8-carboxylic acid can be prepared by the oxidation of chroman-8-aldehyde using oxidizing agents like potassium permanganate or chromium trioxide . Another method involves the carboxylation of chroman derivatives using carbon dioxide under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of chroman-8-carboxylic acid often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the carboxylation reactions. Additionally, continuous flow reactors are used to maintain optimal reaction conditions and improve scalability .
化学反应分析
Types of Reactions: Chroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chroman-8-carboxylate, a key intermediate in many synthetic pathways.
Reduction: Reduction reactions can convert chroman-8-carboxylic acid to its corresponding alcohol, chroman-8-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Chroman-8-carboxylate.
Reduction: Chroman-8-methanol.
Substitution: Various substituted chroman derivatives.
相似化合物的比较
Chroman-8-carboxylic acid can be compared with other similar compounds, such as:
Chroman-2-carboxylic acid: Similar in structure but differs in the position of the carboxyl group.
Chromone-3-carboxylic acid: Contains a ketone group instead of the tetrahydropyran ring.
Coumarin-3-carboxylic acid: A lactone derivative with different biological activities.
Uniqueness: Chroman-8-carboxylic acid is unique due to its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOWPRKKPHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507363 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31457-16-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source and potential biological activity of Chroman-8-carboxylic acid?
A1: Chroman-8-carboxylic acid is a novel compound isolated from the bark of the Ximenia americana plant. [] This plant is traditionally used in folk medicine for various ailments. While the specific biological activity of Chroman-8-carboxylic acid itself wasn't detailed in the provided abstracts, the ethanolic extract of Ximenia americana bark, from which the compound was isolated, displayed significant activity against Staphylococcus aeruginos. [, ] This suggests that Chroman-8-carboxylic acid might contribute to the antibacterial properties observed in the plant extract, but further research is needed to confirm this.
Q2: Are there any related compounds that could provide insights into potential structure-activity relationships?
A3: Although not explicitly stated for Chroman-8-carboxylic acid, the research mentions the isolation of Ergosta-4,6,8,22-tetraen-3-one, a known steroid, from the same plant extract. [, ] This steroid was found to exhibit toxicity towards zebrafish larvae. While structurally different from Chroman-8-carboxylic acid, the presence of a bioactive steroid in Ximenia americana bark opens avenues for investigating potential structure-activity relationships among different classes of compounds within this plant and their potential synergistic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
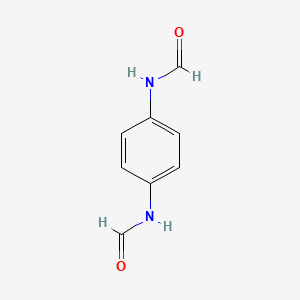
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
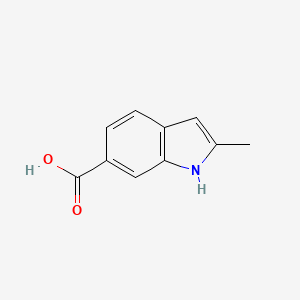
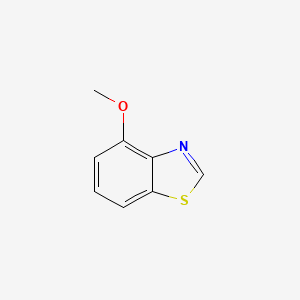

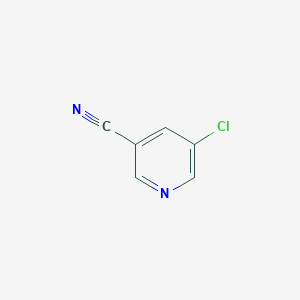

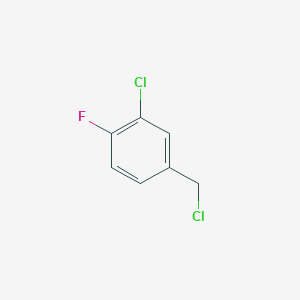
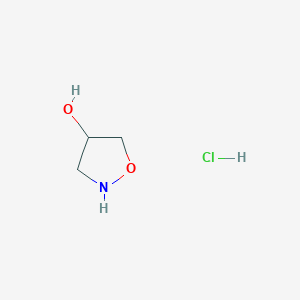
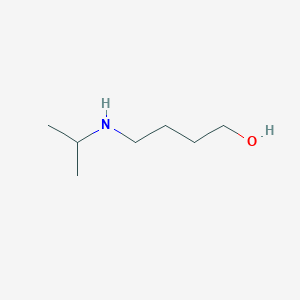
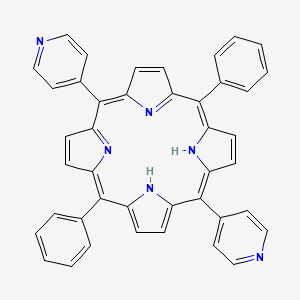
![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)
